Methylgerambullin

Description

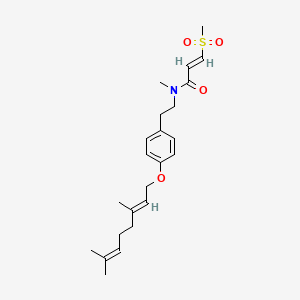

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H33NO4S |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

(E)-N-[2-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]phenyl]ethyl]-N-methyl-3-methylsulfonylprop-2-enamide |

InChI |

InChI=1S/C23H33NO4S/c1-19(2)7-6-8-20(3)14-17-28-22-11-9-21(10-12-22)13-16-24(4)23(25)15-18-29(5,26)27/h7,9-12,14-15,18H,6,8,13,16-17H2,1-5H3/b18-15+,20-14+ |

InChI Key |

IPDUMYRKLCXLQE-IWSLWXFRSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC=C(C=C1)CCN(C)C(=O)/C=C/S(=O)(=O)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC=C(C=C1)CCN(C)C(=O)C=CS(=O)(=O)C)C)C |

Synonyms |

methylgerambullin |

Origin of Product |

United States |

Origin and Isolation in Phytochemistry

The discovery and isolation of Methylgerambullin are rooted in the field of phytochemistry, which investigates the chemical compounds produced by plants. Its presence is a characteristic feature of certain species within the Rutaceae family, highlighting the taxonomic significance of such specialized metabolites.

Botanical Sources and Distribution

This compound and structurally related sulfur-containing amides are primarily found in plants belonging to the genus Glycosmis, a member of the Rutaceae family. This genus comprises shrubs and small trees distributed throughout tropical and subtropical regions of Asia, Australia, and Africa. The occurrence of these unique amides underscores the chemodiversity within this genus.

Specific Plant Species for Isolation

Several species of Glycosmis have been identified as sources of this compound and its analogues. The following table summarizes the key species from which these compounds have been isolated.

| Plant Species | Family | Compound(s) Isolated |

| Glycosmis pentaphylla | Rutaceae | Sulfur-containing amides |

| Glycosmis mauritiana | Rutaceae | Sulfur-containing amides |

| Glycosmis calcicola | Rutaceae | Ethyl gerambullin |

| Glycosmis chlorosperma | Rutaceae | This compound and other sulfur-containing amides |

| Glycosmis montana | Rutaceae | This compound |

Glycosmis pentaphylla and Glycosmis mauritiana are known to produce a variety of sulfur-containing amides. Research on Glycosmis calcicola has led to the isolation of ethyl gerambullin, a closely related derivative. Notably, Glycosmis chlorosperma and Glycosmis montana have been explicitly identified as sources of this compound.

Isolation Methodologies from Plant Matrix

The isolation of this compound from its botanical sources involves a multi-step process that begins with the extraction of plant material followed by sophisticated chromatographic techniques to separate and purify the compound of interest.

Extraction Techniques

The initial step in isolating this compound involves the extraction of the compound from the plant matrix. This is typically achieved by treating dried and powdered plant parts, such as leaves, twigs, and stems, with appropriate organic solvents. The choice of solvent is crucial for efficiently dissolving the target compound while minimizing the extraction of undesirable substances.

Commonly used solvents for the extraction of sulfur-containing amides from Glycosmis species include:

Ethanol

A mixture of methanol and dichloromethane

The extraction process usually involves macerating the plant material in the chosen solvent for an extended period, followed by filtration to separate the liquid extract from the solid plant residue. The resulting crude extract is then concentrated under reduced pressure to yield a residue that is further processed.

Chromatographic Separation Approaches

Following extraction, the complex mixture of phytochemicals in the crude extract is subjected to various chromatographic techniques to isolate this compound. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a primary method used for the initial fractionation of the crude extract. Silica (B1680970) gel is the most common stationary phase employed for the separation of amides from Glycosmis extracts. The extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. By gradually increasing the polarity of the mobile phase, for instance, using a gradient of hexane, ethyl acetate, and methanol, different compounds are eluted from the column at different rates, allowing for their separation into fractions.

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography that show the presence of this compound are often further purified using preparative TLC. In this technique, a thin layer of silica gel on a glass or aluminum plate serves as the stationary phase. The concentrated fraction is applied as a band onto the plate, which is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it separates the components of the mixture. The band corresponding to this compound can be visualized under UV light, scraped from the plate, and the compound eluted with an appropriate solvent to obtain the pure substance.

The following table provides a summary of the chromatographic methods used in the isolation of this compound.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Gradient of hexane, ethyl acetate, and methanol | Initial fractionation of the crude extract |

| Preparative Thin-Layer Chromatography (TLC) | Silica Gel | Solvent systems of varying polarity | Final purification of this compound from enriched fractions |

Through the careful application of these extraction and chromatographic methodologies, this compound can be isolated in a pure form, enabling further scientific investigation into its chemical properties and potential applications.

Chemical Synthesis and Analog Development

Total Synthesis Strategies

The total synthesis of methylgerambullin can be achieved through a multi-step process starting from readily available commercial reagents. nih.govndl.gov.in This approach allows for precise control over the molecular structure and enables the systematic study of structure-activity relationships.

The retrosynthetic analysis of this compound suggests a modular assembly from simpler precursors. The molecule can be conceptually disconnected into key fragments: a sulfur-containing propenoic acid moiety, a tyramine (B21549) unit, a geranyl group, and a methyl group on the amide nitrogen. The synthesis proceeds by forming the core amide structure, introducing the sulfur and geranyl functionalities, and finally, methylating the nitrogen.

The total synthesis of this compound involves a series of well-defined chemical transformations utilizing specific reagents. The process typically begins with the condensation and isomerization of propiolic acid and methanethiol. nih.govndl.gov.in This reaction yields 3-(methylthio)-(E)-propenoic acid. nih.govndl.gov.in

Subsequently, an amide bond is formed between this intermediate and tyramine, resulting in N-(p-hydroxyphenethyl)-(E)-3-(methylthio)-propenamide. nih.govndl.gov.in This amide is then oxidized to its corresponding sulfone. nih.govndl.gov.in The geranyl group is introduced in a later step using geranyl bromide. nih.govndl.gov.in Finally, the amide nitrogen is methylated, often using methyl iodide, to complete the synthesis of this compound. nih.gov

An overview of the key reaction steps and their reported yields is presented in Table 1.

Table 1: Key Reaction Steps and Yields in this compound Synthesis

| Step | Reagents Involved | Product | Reported Yield |

| 1. Condensation and Isomerization | Propiolic acid, Methanethiol, Xylene | 3-(methylthio)-(E)-propenoic acid | 66% nih.govndl.gov.in |

| 2. Amide Formation | 3-(methylthio)-(E)-propenoic acid, Tyramine | N-(p-hydroxyphenethyl)-(E)-3-(methylthio)-propenamide | 52% nih.govndl.gov.in |

| 3. Oxidation | N-(p-hydroxyphenethyl)-(E)-3-(methylthio)-propenamide | Sulfone derivative | 67% nih.govndl.gov.in |

| 4. Geranyl Group Introduction | Sulfone derivative, Geranyl bromide | Geranylated intermediate | 69% nih.govndl.gov.in |

| 5. Methylation of Amide Nitrogen (to yield this compound) | Geranylated intermediate, Methyl iodide | This compound | Not specified nih.gov |

Semisynthesis and Chemical Modification Approaches

Semisynthesis, also known as partial chemical synthesis, involves using complex chemical compounds isolated from natural sources as starting materials to produce novel compounds. This approach is particularly useful for compounds with high molecular weights or intricate molecular structures, as it can reduce the number of necessary chemical steps compared to total synthesis.

For this compound, which is naturally isolated from Glycosmis species, semisynthetic modifications have been explored to study structural activity relationships. This involves chemically modifying the isolated natural product to create derivatives, allowing researchers to investigate how changes to specific functional groups impact the compound's properties and activities.

Design and Synthesis of Derivatives and Analogues for Enhanced Activity

The successful chemical synthesis of this compound provides a foundation for the design and synthesis of various derivatives and analogues. researchgate.netnih.gov This strategic approach aims to generate compounds with potentially enhanced biological activities, improved physicochemical properties, or modified selectivity. researchgate.net

The process of designing derivatives often involves systematic structural alterations, such as modifying side chains, introducing different functional groups, or altering the core scaffold. These modifications can lead to analogues with superior efficacy or a broader spectrum of activity. Research has indicated that semisynthetic derivatives of compounds from Glycosmis pentaphylla, including those related to this compound, have shown potent cytotoxic activity, highlighting the potential of this approach. This systematic modification of the parent compound opens avenues for discovering new therapeutic candidates. researchgate.netnih.gov

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable tools for determining the precise arrangement of atoms within a molecule and identifying its functional groups. For Methylgerambullin, these techniques have been crucial in confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural elucidation of organic compounds, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, ¹H and ¹³C NMR data were utilized to confirm the identity of synthesized versions of the compound, with the data correlating precisely with that of the naturally derived substance. Furthermore, advanced 2D NMR techniques, which reveal correlations between different nuclei, have been employed in the structural elucidation of this compound and other related sulfur-containing amides from Glycosmis pentaphylla ctdbase.org. This technique is considered a leading and universal method for structural elucidation in organic chemistry ctdbase.org.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to provide information about their fragmentation patterns. For this compound, mass spectrometry has been instrumental in its structural elucidation ctdbase.org. While specific fragmentation data for this compound were not detailed in the provided information, related studies on other compounds from Glycosmis species have utilized Electron Impact Mass Spectrometry (EIMS) to obtain molecular ion peaks and derive molecular formulas. High-resolution electrospray ionization mass spectrometry (HRESIMS) has also been applied to characterize related alkaloids, providing precise molecular formulas. Beyond structural determination, tandem mass spectrometry has been used to identify proteins whose expression is affected by this compound, showcasing its application in biological studies plantaedb.com.

Infrared (IR) spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavelengths. The vibrations of molecular bonds (stretching, bending) give rise to characteristic absorption bands. IR spectroscopy was used in the structural elucidation of new methylsulfonylpropenamides, a class of compounds to which this compound belongs, isolated from various Glycosmis species ctdbase.org. For related compounds from Glycosmis macrantha, IR spectra have been recorded, showing strong absorptions indicative of functional groups such as chelated carbonyl and hydroxyl functionalities. This technique provides crucial insights into the presence of key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is valuable for detecting conjugated systems, aromatic rings, and other chromophores within a molecule. UV spectroscopy was utilized in the structural elucidation of new methylsulfonylpropenamides from Glycosmis species, providing characteristic absorption patterns ctdbase.org. For other acridone (B373769) alkaloids isolated from Glycosmis macrantha, UV spectra revealed characteristic absorptions, suggesting similar applications for this compound in identifying its chromophoric elements. UV-Vis spectroscopy is broadly used for drug identification, purity checks, and concentration determination due to its sensitivity to sample composition.

Table 1: Summary of Advanced Spectroscopic Techniques for this compound

| Spectroscopic Technique | Primary Application for this compound | Key Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Structural elucidation and confirmation of identity | Chemical environment of H and C atoms, connectivity, and spatial relationships ctdbase.org |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | Molecular ion peaks, fragmentation patterns, and molecular formula ctdbase.org |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands indicating specific bonds (e.g., carbonyl, hydroxyl) ctdbase.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of conjugated systems and chromophores | Characteristic absorption patterns in UV and visible regions ctdbase.org |

Purity Assessment Methodologies (e.g., HPLC)

Ensuring the purity of a chemical compound is critical for accurate structural characterization and reliable biological activity assessment. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For this compound, HPLC has been consistently employed to evaluate its purity plantaedb.com. Both naturally isolated and chemically synthesized this compound have undergone purity assessment using HPLC. Reports indicate that the purity of synthesized this compound was greater than 97%, with some analyses showing purity exceeding 98% based on HPLC chromatographs nih.gov.

Conformational Analysis and Stereochemistry Considerations

The "exact structure" of this compound is noted to play a significant role in its activity plantaedb.com. While detailed conformational analysis data for this compound were not extensively described in the provided sources, the importance of stereochemistry within the class of compounds derived from Glycosmis species is highlighted. For instance, the chemical synthesis of this compound involves the formation of 3-(methylthio)-(E)-propenoic acid, explicitly indicating a trans configuration for a double bond within its precursor. This suggests that specific stereochemical assignments, such as E/Z isomerism around double bonds, are relevant aspects of its structure. The broader context of natural product chemistry, particularly within the Glycosmis genus, often involves considerations of stereochemistry and steric stability for its bioactive compounds.

Biological Activities and Pharmacological Mechanisms Preclinical Focus

Antiprotozoal Activities (In Vitro and Preclinical In Vivo Models)

Activity against Entamoeba histolytica

Methylgerambullin, identified as a sulfur-containing amide, has demonstrated pronounced activity against Entamoeba histolytica trophozoites. nih.govmims.com In comparative studies involving 14 isolated plant compounds, this compound exhibited the highest antiamoebic activity. nih.govmims.com Under anaerobic conditions in microtiter plates, this compound achieved an EC50 of 14.5 µM (6.08 µg/ml) against E. histolytica after 24 hours of treatment. nih.gov Furthermore, at a concentration of 10 µg/ml, it inhibited E. histolytica growth by 96.5% after 24 hours and 96.8% after 48 hours. mims.com The ability to chemically synthesize this compound from readily available compounds is a significant advantage for further research into its therapeutic potential. nih.govmims.comnih.govresearchgate.net

Table 1: In Vitro Efficacy of this compound against Entamoeba histolytica

| Parameter | Value | Conditions | Reference |

| EC50 (24h) | 14.5 µM (6.08 µg/ml) | Anaerobic conditions, microtiter plates | nih.gov |

| Growth Inhibition (24h, 10 µg/ml) | 96.5% | Anaerobic conditions, microtiter plates | mims.com |

| Growth Inhibition (48h, 10 µg/ml) | 96.8% | Anaerobic conditions, microtiter plates | mims.com |

Mechanistic investigations into this compound's action against E. histolytica suggest an interaction with thiol groups within the parasite. The activity of this compound was notably interfered with by high concentrations of cysteine, a thiol-containing amino acid. mims.comnih.gov This observation indicates a potential reaction between this compound and free thiols in the parasite, which could lead to either the inactivation of the drug itself or, alternatively, the inactivation of essential parasite proteins possessing reduced cysteine residues. mims.com A proposed reaction scheme for this compound with cysteine has been outlined. mims.com Additionally, the longer hydrophobic geranyl portion of this compound is hypothesized to interact more strongly with the plasma membrane of the parasites, potentially contributing to its higher activity. mims.com While other antiamoebic drugs like metronidazole (B1676534) are known to interact with thiols and induce oxidative damage by inhibiting enzymes such as thioredoxin reductase in E. histolytica, specific proteomic changes directly attributable to this compound's action on E. histolytica are not extensively detailed in the provided preclinical literature. researchgate.netnih.gov

Activity against Giardia duodenalis (also known as G. intestinalis or G. lamblia)

This compound has also demonstrated robust in vitro activity against Giardia duodenalis trophozoites, another significant intestinal protozoan parasite. nih.govnih.govresearchgate.net Similar to its action against E. histolytica, this compound, as a sulfur-containing amide from Glycosmis species, displayed high efficacy in anaerobic microtiter plate assays. nih.govmims.comnih.govwikidata.org It exhibited an EC50 of 14.6 µM (6.14 µg/ml) against G. duodenalis after 24 hours of treatment. nih.gov At a concentration of 10 µg/ml, this compound inhibited G. duodenalis growth by 97% after 24 hours and 99.5% after 48 hours, underscoring its potent giardicidal effects. mims.com

Table 2: In Vitro Efficacy of this compound against Giardia duodenalis

| Parameter | Value | Conditions | Reference |

| EC50 (24h) | 14.6 µM (6.14 µg/ml) | Anaerobic conditions, microtiter plates | nih.gov |

| Growth Inhibition (24h, 10 µg/ml) | 97.0% | Anaerobic conditions, microtiter plates | mims.com |

| Growth Inhibition (48h, 10 µg/ml) | 99.5% | Anaerobic conditions, microtiter plates | mims.com |

The mechanistic understanding of this compound's action on G. duodenalis parallels that observed for E. histolytica, with evidence pointing towards interactions involving thiols. High concentrations of cysteine were found to interfere with the activity of this compound against G. duodenalis, suggesting a mechanism involving the modulation of parasite thiol groups. mims.comnih.gov The hydrophobic geranyl portion of this compound is also thought to contribute to its activity by interacting with the parasite's plasma membrane. mims.com While the potent efficacy of this compound against G. duodenalis is well-established, detailed ultrastructural alterations specifically induced by this compound in G. duodenalis trophozoites are not explicitly described in the provided literature. However, microscopy techniques are a crucial approach in examining morphological changes and predicting mechanisms of action for antiprotozoal compounds, and studies on other compounds have revealed various ultrastructural effects, such as changes in flagella, ventral discs, or cytoplasmic content. nih.govfishersci.se Further detailed investigations would provide a more comprehensive understanding of this compound's specific impact on the cellular architecture of G. duodenalis.

Activity against Trypanosoma cruzi (Chagas Disease Model)

This compound has demonstrated potent antitrypanosomal activity against Trypanosoma cruzi epimastigotes, the causative agent of Chagas disease. Studies have shown that this compound, along with other sulfur-containing amides like methyldambullin and sakambullin, exhibits promising efficacy in inhibiting the growth of T. cruzi.

Specifically, this compound displayed a 50% effective concentration (EC₅₀) of 1.23 µM after 72 hours of exposure lipidmaps.org. In another study, it showed an EC₅₀ of 2.83 µM after 48 hours of treatment nih.govnih.gov. These values compare favorably to standard treatments such as amphotericin B (EC₅₀ of 0.71 µM after 72 hours) and benznidazole (B1666585) (EC₅₀ of 30.89 µM after 72 hours), indicating its potential as a lead compound for Chagas disease therapeutics lipidmaps.org.

Table 1: Activity of this compound and Reference Drugs against Trypanosoma cruzi Epimastigotes

| Compound | EC₅₀ (µM) after 72h exposure lipidmaps.org | EC₅₀ (µM) after 48h exposure nih.govnih.gov |

| This compound | 1.23 | 2.83 |

| Methyldambullin | 1.7 | 4.17 |

| Sakambullin | 5.18 | 4.50 |

| Amphotericin B | 0.71 | Not specified |

| Benznidazole | 30.89 | Not specified |

Activity against Leishmania infantum (Leishmaniasis Model)

This compound has also shown high efficacy against Leishmania infantum promastigotes, which are responsible for leishmaniasis. Research indicates that this compound exhibits significant antileishmanial activity. In one study, the activity of this compound against L. infantum promastigotes was reported with an EC₅₀ of 0.56 µM after 48 hours of treatment fishersci.ie. This highlights its potent inhibitory effect on the parasite, suggesting its potential in the development of new antileishmanial agents.

Table 2: Activity of this compound against Leishmania infantum Promastigotes

| Compound | EC₅₀ (µM) after 48h exposure fishersci.ie |

| This compound | 0.56 |

Antineoplastic/Anticancer Activities (In Vitro Cell Lines and Preclinical Animal Models)

This compound has demonstrated significant antineoplastic effects, particularly against hepatocellular carcinoma (HCC). It has shown substantial antihepatoma activity both in vitro and in vivo plantaedb.comresearchgate.net. Preclinical studies have indicated that this compound is capable of inhibiting the growth of transplanted tumors in nude mice without exhibiting significant toxicity plantaedb.comresearchgate.net.

This compound exerts its anti-HCC efficacy through multiple mechanisms, including direct cytotoxicity, induction of apoptosis, and modulation of key intracellular signaling pathways plantaedb.comresearchgate.net.

This compound exhibits significant cytotoxicity in various HCC cell lines. It has been shown to induce apoptosis in HCC cells plantaedb.comresearchgate.net. Specifically, studies on HepG2 hepatocellular carcinoma cells have revealed potent cytotoxic activity, with an IC₅₀ value of 7.47 ± 0.91 µM. This indicates a strong inhibitory effect on the proliferation of these cancerous cells.

Table 3: Cytotoxicity of this compound in HepG2 Cell Line

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | HepG2 | 7.47 ± 0.91 |

A key mechanism underlying this compound's anticancer activity is its ability to induce apoptosis in HCC cells. Treatment with this compound leads to increased expression of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, both in vitro and in vivo plantaedb.comresearchgate.net. Concurrently, it reduces the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) plantaedb.comresearchgate.net. This modulation of the Bax/Bcl-2 ratio and activation of caspases are crucial steps in initiating the mitochondrial apoptosis pathway, leading to programmed cell death in HCC cells plantaedb.comresearchgate.net.

Anti-Hepatocellular Carcinoma (HCC) Efficacy

Mitochondrial Stress Induction

This compound has been shown to induce mitochondrial stress, a critical pathway leading to apoptosis in hepatocellular carcinoma (HCC) cells. nih.govresearchgate.net Treatment with this compound significantly increases the expression of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax. nih.govresearchgate.net Concurrently, it reduces the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2). nih.govresearchgate.net These modulations in protein expression are indicative of mitochondrial pathway-mediated apoptosis, highlighting this compound's ability to disrupt cellular energy homeostasis and trigger programmed cell death in cancer cells. nih.govresearchgate.net

Endoplasmic Reticulum Stress (ERS) Signaling Activation

Beyond mitochondrial disruption, this compound also activates Endoplasmic Reticulum Stress (ERS) signaling pathways in HCC cells. nih.govresearchgate.netnih.gov The endoplasmic reticulum (ER) is crucial for protein folding and modification, and its perturbation can lead to ERS and ultimately apoptosis. nih.govplantaedb.com this compound affects ERS-related proteins and plays a role in inhibiting cancer cell proliferation by modulating key signaling pathways. nih.govresearchgate.net Specifically, it inhibits the activity of Protein Kinase B (Akt) and causes the dephosphorylation of its downstream target, Bad. nih.govresearchgate.net Furthermore, this compound suppresses the expression of Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govresearchgate.net The combined activation of ERS signaling and inhibition of Akt and STAT3 pathways contribute to its anti-proliferative effects in HCC cells. nih.govresearchgate.net

In Vivo Preclinical Efficacy in Xenograft Models (e.g., nude mice)

Preclinical studies have demonstrated the significant in vivo anti-hepatoma activity of this compound. nih.govresearchgate.net In xenograft models, specifically using nude mice transplanted with tumors, this compound effectively inhibited tumor growth. nih.govresearchgate.net Importantly, this anti-tumor efficacy was observed without significant toxicity to the mice, suggesting a favorable therapeutic index in these preclinical settings. nih.govresearchgate.net Xenograft models, which involve implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, are widely utilized platforms for evaluating the efficacy of novel anti-cancer drugs due to their ability to recapitulate aspects of human tumor biology.

Cytotoxicity in Other Cancer Cell Lines (e.g., CEM-SS T-lymphoblastic cell lines)

This compound exhibits significant cytotoxicity across a range of cancer cell lines, extending beyond HCC. nih.govresearchgate.net Its cytotoxic effects have been evaluated using the MTT colorimetric assay against various human cancer cell lines, including CEM-SS (T-lymphoblastic leukemia), KU812F (chronic myelogenous leukemia), UACC-62 (melanoma), and HT29 (colon cancer). ndl.gov.in

Cytotoxic Concentration (CD50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | CD50 (µg/ml) | Reference |

| CEM-SS | T-lymphoblastic leukemia | 0.25 | ndl.gov.in |

| KU812F | Chronic myelogenous leukemia | 1.3 - 1.7 | |

| UACC-62 | Melanoma | 1.3 - 1.7 | |

| HT29 | Colon cancer | 1.3 - 1.7 | |

| Human peripheral blood mononuclear cells | Normal | 30 | |

| 3T3 | Normal mouse fibroblast | 10 |

CEM-SS T-lymphoblastic leukemia cells were found to be the most sensitive to this compound, demonstrating a cytotoxic concentration (CD50) of 0.25 µg/ml. ndl.gov.in For other cancer cell lines such as KU812F, UACC-62, and HT29, the CD50 values ranged from 1.3 to 1.7 µg/ml. In contrast, this compound showed significantly less toxicity towards normal human peripheral blood mononuclear cells (CD50 = 30 µg/ml) and normal mouse fibroblast cell line (3T3) (CD50 = 10 µg/ml), suggesting a degree of selectivity towards cancer cells. Morphological observations, including inverted microscopy, fluorescent microscopy, and electron microscopy, revealed that this compound induced both necrotic and apoptotic cell death in CEM-SS cell populations. ndl.gov.in Furthermore, flow cytometric analyses indicated that this compound induced G0/G1 cell cycle arrest for up to 48 hours, followed by an arrest in the subsequent S phase in CEM-SS cells. ndl.gov.in

Other Investigated Biological Activities (Preclinical/In Vitro)

Antimicrobial Potential (beyond protozoal, where applicable)

While this compound has demonstrated strong cytotoxic activity against various cancer cell lines, its antimicrobial potential beyond protozoal activity appears limited based on current preclinical findings. Studies have reported that this compound exhibits high antitrypanosomal activity against intestinal protozoan parasites such as Entamoeba histolytica and Giardia duodenalis in vitro. However, specific investigations into its activity against fish-pathogenic bacteria, as well as general antibacterial and antifungal activities, have indicated no significant effect for this compound.

Antioxidant Potential (mechanistic studies, not general assays)

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs for Bioactivity

Methylgerambullin is characterized as a sulfur-containing amide, a structural classification consistently highlighted across various studies scite.ainih.govndl.gov.in. Its chemical synthesis from commercially available precursors such as propiolic acid, methanethiol, tyramine (B21549), and geranyl bromide reveals its core architecture, which includes a geranyl group and a phenethylamide backbone, featuring a methylthio or sulfone moiety, with the amide nitrogen being methylated researchgate.net. The successful laboratory synthesis of this compound underscores the importance of this unique sulfur-containing amide scaffold, indicating that it is a crucial determinant of its biological activities and opens avenues for the generation of new derivatives with potentially enhanced properties scite.ainih.govresearchgate.net.

While specific details on the precise contribution of each functional group to individual bioactivities are still under active investigation, the consistent identification of the "sulfur-containing amide" as a defining characteristic points to its essential role in mediating this compound's observed effects.

Impact of Functional Group Modifications and Stereochemistry

The synthetic accessibility of this compound allows for systematic exploration of functional group modifications and their impact on bioactivity. The synthesis pathway itself involves the oxidation of a methylthio group to a sulfone, and the methylation of the amide nitrogen researchgate.net. While direct SAR data on the effect of these specific modifications on this compound's activity are not extensively detailed in the provided literature, the feasibility of such alterations is noted.

In broader SAR contexts for natural products, including other compounds from Glycosmis species, the significance of functional group substitutions and stereochemistry is well-recognized. For instance, studies on flavaglines, another class of highly bioactive compounds, have shown that variations in substituents and stereochemistry of central ring systems can significantly influence their activity researchgate.netresearchgate.net. The potential to generate new derivatives of this compound with improved activity directly implies that systematic functional group modifications are a key strategy in optimizing its therapeutic potential scite.ainih.govresearchgate.net. Furthermore, the stereochemistry of related prenylated sulfur-containing amides has been established through spectroscopic data analysis, suggesting that stereochemical considerations are relevant within this class of compounds researchgate.net.

Comparative Analysis with Related Analogues (e.g., Sakambullin, Methyldambullin, Glycopentamide Derivatives)

This compound's biological activity has been comparatively analyzed with other sulfur-containing amides isolated from Glycosmis species, notably Sakambullin and Methyldambullin. All three compounds exhibit antitrypanosomal activity researchgate.netresearchgate.net. Comparative studies have consistently demonstrated this compound's superior potency against certain protozoan parasites.

Interactive Data Table 1: Comparative Antiprotozoal Activity of this compound and Analogues (EC50 values after 48h treatment)

| Compound | Target Organism | EC50 (μM) | Reference |

| This compound | Trypanosoma cruzi epimastigotes | 2.83 | scite.airesearchgate.netresearchgate.net |

| Methyldambullin | Trypanosoma cruzi epimastigotes | 4.17 | scite.airesearchgate.netresearchgate.net |

| Sakambullin | Trypanosoma cruzi epimastigotes | 4.50 | scite.airesearchgate.netresearchgate.net |

| This compound | Leishmania infantum promastigotes | 0.56 | researchgate.netresearchgate.net |

| Methyldambullin | Leishmania infantum promastigotes | 1.1 | researchgate.netresearchgate.net |

| This compound | Entamoeba histolytica (24h) | 14.5 | scite.ainih.govresearchgate.net |

| This compound | Giardia duodenalis (24h) | 14.6 | scite.ainih.govresearchgate.net |

As shown in the table, this compound consistently exhibits lower EC50 values, indicating higher potency, compared to Methyldambullin and Sakambullin against Trypanosoma cruzi epimastigotes and Leishmania infantum promastigotes scite.airesearchgate.netresearchgate.net. This suggests that subtle structural differences among these sulfur-containing amides contribute to their varied biological efficacies.

Furthermore, this compound has been compared with Glycopentamide derivatives in anticancer studies. This compound demonstrated potent antiproliferative activity against cancerous Hep-G2 hepatocytes, with an IC50 value of 7.47 ± 0.91 μM acs.org. This activity is comparable to that of Glycopentamide J (8.01 ± 3.79 μM) and Glycopentamide H (9.22 ± 0.06 μM), which are also bioactive amides from Glycosmis pentaphylla acs.org. Other sulfur-containing glycopentamide derivatives (B, C, E, G, K, M, N, O, P, R) also showed notable anticancer activity, with IC50 values ranging from 11.46 ± 4.13 to 16.23 ± 0.80 μM acs.org. This comparative data highlights the importance of the sulfur-containing amide motif as a common pharmacophore within this class of compounds from Glycosmis species for their antiproliferative effects. The variations in IC50 values among these analogues suggest that specific structural nuances beyond the shared amide and sulfur elements play a role in modulating their potency.

Interactive Data Table 2: Comparative Antiproliferative Activity against Hep-G2 Hepatocytes

| Compound | IC50 (μM) | Reference |

| This compound | 7.47 ± 0.91 | acs.org |

| Glycopentamide J | 8.01 ± 3.79 | acs.org |

| Glycopentamide H | 9.22 ± 0.06 | acs.org |

| Glycopentamide B | 11.46 ± 4.13 | acs.org |

| Glycopentamide C | 13.21 ± 0.98 | acs.org |

| Glycopentamide E | 12.55 ± 1.05 | acs.org |

| Glycopentamide G | 14.89 ± 2.11 | acs.org |

| Glycopentamide K | 16.23 ± 0.80 | acs.org |

| Glycopentamide M | 15.02 ± 1.56 | acs.org |

| Glycopentamide N | 11.98 ± 0.75 | acs.org |

| Glycopentamide O | 13.78 ± 1.22 | acs.org |

| Glycopentamide P | 14.15 ± 1.90 | acs.org |

| Glycopentamide R | 15.30 ± 1.10 | acs.org |

Computational Chemistry Approaches to SAR Elucidation

While the provided search results offer general insights into the application of computational chemistry in SAR elucidation, specific published studies detailing the use of computational methods directly on this compound's SAR were not identified. However, computational chemistry, encompassing techniques such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, is widely employed in drug discovery to understand molecular properties and interactions researchgate.net. These approaches are invaluable for predicting activities of new molecules, guiding structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, and elucidating binding mechanisms researchgate.net. The absence of specific computational studies on this compound in the current search does not preclude their potential utility in further unraveling its complex SAR and facilitating the design of more effective derivatives.

Preclinical Research Methodologies and Models

In Vitro Assay Development and Optimization

In vitro studies are fundamental to characterizing the biological activity of a compound. For Methylgerambullin, a sulfur-containing amide, various in vitro assays have been developed to elucidate its therapeutic potential, particularly in oncology and parasitology.

Cell Culture Systems

Mammalian Cell Lines:

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. researchgate.netnih.gov The primary focus of this research has been on hepatocellular carcinoma (HCC), a common and aggressive form of liver cancer. researchgate.netnih.gov Studies have shown that this compound induces apoptosis, or programmed cell death, in HCC cells. researchgate.netnih.gov

Beyond liver cancer, the compound has also been evaluated against other cancer cell lines, including leukemia (CEM-SS, KU812F), colon cancer (HT-29), and melanoma (UACC-62). scite.ai Notably, it was found to be most sensitive against the CEM-SS leukemia cell line. core.ac.uk Importantly, this compound showed no toxic effects on normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. scite.ai

Table 1: Mammalian Cell Lines Used in this compound Research

| Cell Line | Cancer Type | Research Focus |

| Hepatocellular Carcinoma (HCC) cells | Liver Cancer | Cytotoxicity, Apoptosis Induction |

| CEM-SS | Leukemia | Cytotoxicity |

| KU812F | Leukemia | Cytotoxicity |

| HT-29 | Colon Cancer | Cytotoxicity |

| UACC-62 | Melanoma | Cytotoxicity |

Protozoan Cultures:

The antiparasitic properties of this compound have been investigated against the anaerobic protozoans Entamoeba histolytica and Giardia duodenalis (also referred to as Giardia intestinalis). researchgate.netcore.ac.uk These parasites are responsible for amoebiasis and giardiasis, respectively. Research has demonstrated that this compound exhibits activity against both parasites. researchgate.netcore.ac.uk The activity of the compound was observed to be dependent on the concentration of cysteine in the culture medium, suggesting a potential interaction with thiol groups within the parasites. core.ac.uk

Table 2: Protozoan Cultures Used in this compound Research

| Protozoan Species | Disease Caused | Research Focus |

| Entamoeba histolytica | Amoebiasis | Antiprotozoal activity |

| Giardia duodenalis | Giardiasis | Antiprotozoal activity |

High-Throughput Screening Assays

To efficiently evaluate the antiparasitic activity of this compound and other compounds, quick tests in 96-well microtiter plates under anaerobic conditions have been utilized. core.ac.uk These assays involve staining and counting live and dead cells after a specific incubation period to determine the compound's efficacy. core.ac.uk This high-throughput approach allows for the initial screening of multiple compounds at various concentrations to identify promising candidates for further investigation. core.ac.uk

Biochemical and Molecular Biology Techniques

To understand the mechanisms underlying this compound's anticancer effects, researchers have employed a range of biochemical and molecular biology techniques.

Western Blot: This technique has been instrumental in revealing that this compound treatment leads to an increased expression of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Furthermore, it was used to show that this compound can inhibit the activity of Protein Kinase B (Akt) and the expression of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, both of which are crucial for cancer cell proliferation. researchgate.netnih.gov

Gel Electrophoresis: Two-dimensional gel electrophoresis has been used to analyze the proteome of E. histolytica after treatment with this compound. core.ac.uk This revealed changes in the expression of specific proteins, providing insights into the compound's mode of action against the parasite. core.ac.uk

Proteomics and Metabolomics in Mechanistic Studies

Proteomics:

Proteomic analysis, specifically using two-dimensional gel electrophoresis followed by tandem mass spectrometry, has been applied to study the effects of this compound on E. histolytica. core.ac.uk This approach identified four newly induced proteins, which were isomers of alcohol dehydrogenase and pyruvate:ferredoxin oxidoreductase. core.ac.uk These proteins exhibited a shift towards a more acidic isoelectric point, possibly indicating post-translational modifications like phosphorylation. core.ac.uk

Metabolomics:

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. metabolon.com While specific metabolomics studies on this compound are not detailed in the provided context, this methodology is crucial for understanding the comprehensive metabolic perturbations induced by a compound. metabolon.comhumanitas-research.com Techniques like mass spectrometry and nuclear magnetic resonance are central to metabolomics and can elucidate how this compound alters metabolic pathways in cancer cells or parasites. mdpi.com The extraction of metabolites from adherent mammalian cells is a critical first step, with methods optimized to ensure minimal leakage and high recovery of a wide range of metabolites. nih.gov

In Vivo Preclinical Model Selection and Design

Following promising in vitro results, the efficacy of this compound has been evaluated in in vivo preclinical models.

Murine Models

Xenograft Models for Oncology Research:

To assess the anti-tumor activity of this compound in a living organism, researchers have utilized murine xenograft models. researchgate.netnih.gov In these models, human cancer cells, such as hepatocellular carcinoma cells, are transplanted into immunodeficient mice, typically nude mice. researchgate.netnih.govnih.gov These mice lack a functional thymus and therefore cannot mount an effective immune response to reject the foreign tumor cells, allowing the tumor to grow. nih.gov

Studies have shown that this compound can inhibit the growth of these transplanted tumors in nude mice. researchgate.netnih.gov This in vivo validation is a critical step in the preclinical development of a potential anticancer agent, as it provides evidence of efficacy in a more complex biological system than cell culture. nih.gov The use of patient-derived tumor xenografts (PDTX) is also becoming more common as they may better recapitulate the heterogeneity and drug response of human tumors.

Methodological Rigor and Reproducibility in Preclinical Research

The credibility and translational potential of preclinical findings are fundamentally dependent on the rigor of the research methodology and the reproducibility of the results. While there is a lack of specific critiques on the methodological rigor of the preclinical studies conducted on this compound, general principles for preclinical research, particularly in the field of antiparasitic drug discovery, provide a framework for evaluation.

Methodological rigor in preclinical studies encompasses several key elements, including but not limited to, the clear definition of inclusion criteria, assessment of heterogeneity, and evaluation of dissemination bias. researchgate.net For animal studies, the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines have been established to improve the quality of reporting. researchgate.net Unfortunately, a significant portion of preclinical systematic reviews have been found to have low methodological quality, often failing to assess the quality of the included primary studies. researchgate.net

In the context of antiparasitic drug development, the exploratory nature of early-stage research and the diversity of methodological approaches mean there are often no strict, universal criteria for planning experiments. researchgate.net The selection of methods and experimental design for evaluating the safety and efficacy of antiparasitic agents should be based on the specific chemical structure of the compound and the target host. researchgate.net

For research on natural products like this compound, ensuring a constant supply of a botanically verified and characterized product is a critical first step for any controlled trial. paho.org The lack of assurance of plant species identity is a significant deficiency in many commercial herbal products. paho.org

Reproducibility is a cornerstone of scientific validation. For a compound like this compound, which has been successfully synthesized in a laboratory, the potential for producing standardized batches for research is enhanced. nih.govresearchgate.net This is a positive step towards ensuring that different research groups can work with a consistent product, thereby improving the potential for reproducibility.

However, the broader issue of low reproducibility in preclinical research remains a concern. paho.org This can stem from various factors, including pressure to publish positive results and the lack of incentives for rigorous study design elements such as randomization, blinding, and sample size estimation. paho.org While these elements are more commonly associated with clinical trials, their application in preclinical research significantly enhances the validity and reliability of the findings.

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Novel Molecular Targets

The current understanding of Methylgerambullin's mechanism of action points to several key molecular targets, particularly in the context of its anti-parasitic and anti-cancer activities. For its anti-protozoal effects against Giardia duodenalis and Entamoeba histolytica, research suggests that glutathione-S-transferase inhibition is a likely primary target. researchgate.net Furthermore, studies on E. histolytica exposed to this compound revealed alterations in the proteome, specifically the induction of proteins such as alcohol dehydrogenase and pyruvate:ferredoxin oxidoreductase, potentially due to phosphorylation. univie.ac.at

In hepatocellular carcinoma (HCC), this compound has been shown to induce mitochondrial apoptosis, activate endoplasmic reticulum stress (ERS) signaling pathways, and inhibit the Protein Kinase B (Akt) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. nih.govresearchgate.netscilit.com These findings highlight specific intracellular signaling cascades and proteins as crucial targets. Future research should aim to:

Identify direct binding partners: Employing advanced proteomic and interactomic techniques to pinpoint the direct molecular partners of this compound within target cells.

Map downstream effects comprehensively: Fully elucidate the cascade of events triggered by this compound's interaction with its identified targets, using techniques such as transcriptomics and metabolomics.

Investigate target specificity across different organisms: Compare the molecular targets and mechanisms in protozoa versus mammalian cancer cells to understand selectivity and potential off-target effects.

Exploration of Combination Therapies in Preclinical Settings

The emergence of drug resistance in infectious diseases, such as giardiasis, and the complexity of cancers like HCC, underscore the importance of combination therapies. While this compound has demonstrated potent anti-protozoal and anti-cancer activities as a single agent, its integration into combination regimens holds significant promise. nih.govnih.govresearchgate.netresearchgate.netunivie.ac.atscilit.comresearchgate.netexaly.com

For giardiasis, where resistance to standard treatments like nitroimidazoles is a concern, this compound could be explored in combination with existing or novel giardicidal drugs. nih.govresearchgate.netcambridge.org The rationale would be to achieve synergistic effects, reduce effective dosages, and mitigate the development of resistance. Similarly, in HCC, combining this compound with established chemotherapeutic agents or targeted therapies could enhance efficacy and overcome resistance mechanisms. Preclinical studies should focus on:

Synergy assessment: Conduct rigorous in vitro and in vivo studies to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents.

Mechanism-based combinations: Design combinations based on the distinct molecular targets and pathways affected by this compound and its partner drugs to maximize therapeutic impact.

Resistance circumvention: Investigate if combination therapies involving this compound can overcome or prevent the development of drug resistance in relevant disease models.

Development of Advanced Preclinical Models and Delivery Systems

This compound's efficacy has been demonstrated in various preclinical models, including in vitro assays against Giardia duodenalis, Entamoeba histolytica, and hepatocellular carcinoma cells, as well as in vivo studies using nude mice for HCC. nih.govresearchgate.netresearchgate.netunivie.ac.atscilit.comresearchgate.net To bridge the gap between preclinical findings and clinical translation, the development and utilization of more sophisticated models and optimized delivery systems are crucial.

Complex in vitro models: Implement advanced in vitro models such as 3D organoid cultures, microfluidic systems, and co-culture models that better mimic the physiological environment and disease complexity, especially for parasitic infections and solid tumors.

Diverse in vivo models: Explore a broader range of in vivo models, including patient-derived xenografts (PDX) for cancer research, and more physiologically relevant animal models for parasitic diseases that accurately reflect human infection and pathology.

Targeted delivery systems: Develop and evaluate novel drug delivery systems for this compound, such as nanoparticles, liposomes, or other encapsulation technologies. This could enhance its bioavailability, improve tissue-specific targeting, reduce systemic toxicity, and optimize therapeutic concentrations at the site of action. The general concept of drug delivery strategies for parasitic infections provides a framework for such development. dntb.gov.ua

Chemoinformatic and Computational Drug Design for Optimized Derivatives

This compound, as a sulfur-containing amide, possesses a defined chemical structure that can be leveraged for rational drug design. nih.govnih.govndl.gov.inresearchgate.netcore.ac.ukacs.org The fact that it conforms to the "Rule of 5" is a positive indicator for its drug-likeness. researchgate.net The success of semisynthetic modifications of related compounds from Glycosmis pentaphylla in enhancing cytotoxic activity underscores the potential for structural optimization. acs.org

Structure-Activity Relationship (SAR) studies: Conduct comprehensive SAR studies to identify key functional groups and structural motifs essential for this compound's activity and selectivity.

Computational screening and molecular docking: Utilize chemoinformatics and computational drug design techniques, including virtual screening, molecular docking, and molecular dynamics simulations, to identify and design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. This approach has proven valuable in identifying active antiviral constituents from G. pentaphylla. researchgate.net

ADME/T prediction: Integrate in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions early in the design process to prioritize compounds with favorable drug-like characteristics, reducing attrition in later development stages.

Investigation of Biosynthetic Pathways and Biogenesis

This compound is a natural product derived from Glycosmis species. nih.govnih.govndl.gov.inresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netexaly.comdntb.gov.uadntb.gov.uaresearchgate.netscuec.edu.cnsemanticscholar.orgupm.edu.mydntb.gov.uaresearchgate.netresearchgate.netunivie.ac.at Understanding its biosynthetic pathway and biogenesis is crucial for sustainable production, potential pathway engineering for increased yield, and the discovery of novel related compounds. While the biosynthesis of some related natural products, such as flavaglines, involves cycloaddition reactions between a flavonoid nucleus and a cinnamic acid moiety, the specific pathway for this compound, a sulfur-containing amide, requires dedicated investigation. researchgate.netnih.gov

Precursor identification: Identify the primary metabolic precursors and intermediate compounds involved in the biosynthesis of this compound using isotopic labeling experiments and metabolomics.

Enzyme characterization: Isolate and characterize the enzymes responsible for each step of the biosynthetic pathway, including those involved in the incorporation of sulfur.

Pathway engineering: Explore the possibility of genetically engineering host organisms (e.g., Glycosmis plants or microbial systems) to enhance this compound production or to produce novel derivatives through synthetic biology approaches.

Q & A

Q. How to address reproducibility challenges in this compound research across different laboratories?

- Methodological Answer :

- Standardization : Share detailed protocols via platforms like Protocols.io , including raw data and instrument calibration records.

- Collaborative Trials : Conduct round-robin studies where multiple labs test identical samples. Use intraclass correlation coefficients (ICC) to assess inter-lab consistency.

- Data Transparency : Publish negative results and failed experiments to reduce publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.